Droloxifene

説明

This compound, a derivative of the triphenylethylene drug tamoxifen, is a novel selective estrogen receptor modulator (SERM). This compound also exhibits more rapid pharmacokinetics, reaching peak concentrations and being eliminated much more rapidly than tamoxifen. Its higher affinity to the estrogen receptor, higher anti-estrogenic to estrogenic ratio, more effective inhibition of cell growth and division in estrogen receptor-positive cell lines, and lower toxicity give it theoretical advantages over tamoxifen in the treatment of human breast cancer. Short-term toxicity was generally mild, and similar to that seen with other antiestrogens. This compound appears active and tolerable. It may have a particular role in situations in which rapid pharmacokinetics, or an increased antiestrogenic to estrogenic ratio, are required. This compound may also be a potentially useful agent for the treatment of postmenopausal osteoporosis because it can prevent estrogen deficiency-induced bone loss without causing uterine hypertrophy. This compound may have an effect on bone and breast tissue because it induces apoptosis. This compound has an anti-implantation effect in rats, and the effect appears to be not completely due to its anti-estrogenic activity.

This compound is a phenolic analogue of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). this compound competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. (NCI)

This compound is a small molecule drug with a maximum clinical trial phase of III.

See also: this compound Citrate (active moiety of).

特性

IUPAC Name |

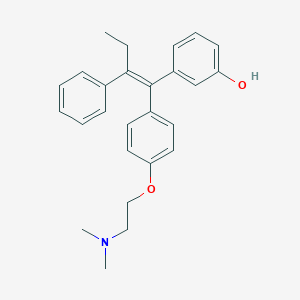

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFYGIXNQKOAV-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022441 | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-20-5 | |

| Record name | Droloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droloxifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082413205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROLOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M67U6Z98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Droloxifene's Mechanism of Action in ER+ Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM), operates as a competitive antagonist of the estrogen receptor (ER) in estrogen receptor-positive (ER+) breast cancer cells. As an analogue of tamoxifen (B1202), specifically 3-hydroxytamoxifen, it exhibits a significantly higher binding affinity for the ER.[1][2] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-cancer effects in ER+ breast cancer, including its impact on cell proliferation, the cell cycle, and the induction of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. Although preclinical data suggested advantages over tamoxifen, this compound was found to be less effective in Phase III clinical trials, leading to the discontinuation of its development.[3][4]

Introduction to this compound

This compound is a member of the triphenylethylene (B188826) group of SERMs.[1] It was developed for the treatment of breast cancer, osteoporosis, and cardiovascular disorders but was never commercially marketed.[1] Preclinical studies highlighted its potential superiority over tamoxifen, citing a 10- to 60-fold increased affinity for the estrogen receptor and a more favorable antiestrogenic to estrogenic activity ratio.[1][2][5] Despite these promising initial findings, this compound failed to demonstrate equivalent or superior efficacy to tamoxifen in pivotal clinical trials.[3] This guide focuses on the preclinical data that elucidates its mechanism of action at the cellular and molecular level in ER+ breast cancer.

Core Mechanism of Action: Estrogen Receptor Antagonism

The primary mechanism of action of this compound in ER+ breast cancer cells is its direct competition with estradiol (B170435) for binding to the estrogen receptor. This antagonistic action is the cornerstone of its anti-proliferative effects.

Binding to the Estrogen Receptor

This compound binds to the ligand-binding domain of the estrogen receptor, inducing a conformational change that differs from that induced by estrogen. This altered conformation is critical for its antagonistic activity.

| Compound | Relative Binding Affinity (RBA) for ER (%) vs. Estradiol | IC50 for Estradiol Displacement | Reference(s) |

| This compound | 0.2 - 15.2 | ~1 x 10⁻⁸ M | [1][6] |

| Tamoxifen | 0.06 - 16 | Not specified in retrieved results | [1] |

Modulation of Co-regulator Recruitment

Upon binding to the estrogen receptor, this compound's antagonistic conformation promotes the recruitment of co-repressor proteins while hindering the binding of co-activator proteins. This is a key distinction from estrogen, which recruits co-activators. The recruitment of co-repressors leads to the formation of a transcriptional repressor complex at estrogen response elements (EREs) on target genes.

Cellular Effects of this compound in ER+ Breast Cancer Cells

This compound's interaction with the estrogen receptor translates into significant anti-proliferative and pro-apoptotic effects on ER+ breast cancer cells.

Inhibition of Cell Proliferation

By blocking estrogen-mediated gene transcription, this compound effectively inhibits the proliferation of ER+ breast cancer cells. Preclinical studies have consistently shown that this compound is a more potent inhibitor of cell growth than tamoxifen.[2][5]

Cell Cycle Arrest

This compound induces cell cycle arrest, primarily in the G1 phase.[2] This is a direct consequence of the transcriptional repression of genes essential for cell cycle progression, such as c-myc.

Induction of Apoptosis

While the precise apoptotic pathway induced by this compound is not fully elucidated, SERMs, in general, are known to induce apoptosis in breast cancer cells. This can occur through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.

Modulation of Key Signaling Pathways

This compound's mechanism of action extends to the modulation of critical signaling pathways that govern cell growth and survival.

Downregulation of c-myc

The c-myc proto-oncogene is a key downstream target of estrogen receptor signaling and a critical regulator of cell proliferation. This compound effectively prevents the estrogen-stimulated expression of c-myc.[2]

Upregulation of Transforming Growth Factor-beta (TGF-β)

This compound has been shown to induce the expression and secretion of TGF-β, a potent negative growth factor, in ER+ breast cancer cells.[1][2] The induction of TGF-β by this compound is reported to be two to three times higher than that of tamoxifen at identical concentrations.[1]

| Compound | Relative Induction of TGF-β Secretion | Reference(s) |

| This compound | 2-3 times higher than tamoxifen | [1] |

| Tamoxifen | Baseline for comparison | [1] |

Inhibition of Insulin-like Growth Factor-I (IGF-I) Stimulated Growth

This compound can inhibit the proliferation of ER+ breast cancer cells stimulated by IGF-I, suggesting a broader anti-proliferative activity beyond the direct ER pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Competitive Estrogen Receptor Binding Assay

-

Objective: To determine the relative binding affinity of this compound to the estrogen receptor.

-

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the ER.

-

Methodology:

-

Prepare a cytosolic fraction containing ER from a suitable source (e.g., rat uterus or ER+ breast cancer cells).

-

Incubate a constant concentration of ³H-estradiol with the ER-containing cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound ³H-estradiol by liquid scintillation counting.

-

Plot the percentage of bound radioligand against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of ³H-estradiol).

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the viability and proliferation of ER+ breast cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Methodology:

-

Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on the cell cycle distribution of ER+ breast cancer cells.

-

Principle: This method uses a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content in individual cells. The DNA content is proportional to the phase of the cell cycle (G1, S, or G2/M).

-

Methodology:

-

Treat ER+ breast cancer cells with this compound for a defined period.

-

Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cells with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

Gene Expression Analysis by RT-qPCR

-

Objective: To quantify the changes in the expression of target genes (e.g., c-myc, TGF-β) in response to this compound treatment.

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method for detecting and quantifying mRNA levels.

-

Methodology:

-

Treat ER+ breast cancer cells with this compound.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.

-

Protein Expression Analysis by Western Blotting

-

Objective: To detect and quantify changes in the protein levels of target molecules (e.g., ER, c-Myc, TGF-β) following this compound treatment.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

-

Methodology:

-

Prepare protein lysates from this compound-treated and control cells.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detect the protein bands using a chemiluminescent or colorimetric substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

-

Conclusion

This compound is a potent selective estrogen receptor modulator that exhibits strong anti-proliferative effects in ER+ breast cancer cells. Its mechanism of action is centered on its high-affinity binding to the estrogen receptor, leading to the recruitment of co-repressors and subsequent downregulation of estrogen-responsive genes such as c-myc. Furthermore, this compound induces the expression of the growth-inhibitory cytokine TGF-β. These molecular events culminate in G1 cell cycle arrest and an overall inhibition of tumor cell growth. Despite its promising preclinical profile, the lack of superior clinical efficacy compared to tamoxifen led to the cessation of its development. Nevertheless, the study of this compound's mechanism of action provides valuable insights into the structure-activity relationships of SERMs and the complex interplay of signaling pathways in ER+ breast cancer. The detailed protocols and data presented in this guide serve as a resource for the continued investigation of endocrine therapies for breast cancer.

References

- 1. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomous Effects of Selective Estrogen Receptor Modulators on Bone Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a class of pharmacologically unique compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. In bone tissue, SERMs predominantly act as estrogen agonists, playing a crucial role in the maintenance of bone mineral density (BMD) and the reduction of fracture risk, particularly in postmenopausal women. This technical guide provides an in-depth analysis of the effects of prominent SERMs—tamoxifen, raloxifene, bazedoxifene, and lasofoxifene (B133805)—on bone density. It consolidates quantitative data from key clinical trials, details the experimental protocols for assessing bone health, and elucidates the intricate signaling pathways through which these molecules exert their skeletal effects.

Introduction

The decline in estrogen levels following menopause is a primary contributor to the accelerated bone loss and increased risk of osteoporotic fractures in women. Estrogen replacement therapy, while effective, carries potential risks in other tissues, such as the breast and uterus. Selective Estrogen Receptor Modulators (SERMs) have emerged as a valuable therapeutic alternative by mimicking the beneficial effects of estrogen on the skeleton while exhibiting antagonistic or neutral effects in reproductive tissues.[1][2] This tissue-specific action is the hallmark of SERMs and the foundation of their clinical utility in managing postmenopausal osteoporosis.[3] This guide will dissect the mechanisms and clinical outcomes associated with SERM therapy on bone health.

Quantitative Effects of SERMs on Bone Health

The efficacy of SERMs in preserving or increasing bone mineral density (BMD) and reducing fracture risk has been substantiated in numerous clinical trials. The following tables summarize the quantitative outcomes for key SERMs.

Tamoxifen

Tamoxifen's effect on bone is notably dependent on menopausal status. In postmenopausal women, it generally exhibits an estrogen-agonist effect, preserving bone density.[4][5] Conversely, in premenopausal women, it can act as an estrogen antagonist, leading to bone loss.[4][6]

Table 1: Effect of Tamoxifen on Bone Mineral Density (BMD)

| Population | Treatment Duration | Anatomical Site | Mean Annual % Change in BMD (Tamoxifen) | Mean Annual % Change in BMD (Placebo) | Reference(s) |

| Postmenopausal Women | 2 years | Lumbar Spine | +0.61% | -1.00% | [4][5] |

| Postmenopausal Women | 3 years | Lumbar Spine | +1.17% | Non-significant loss | [6] |

| Postmenopausal Women | 3 years | Hip | +1.71% | Non-significant loss | [6] |

| Premenopausal Women | 3 years | Lumbar Spine | -1.44% | +0.24% | [6] |

| Premenopausal Women | 3 years | Hip | Progressive Decrease | No significant change | [6] |

Raloxifene

Raloxifene is widely approved for the prevention and treatment of postmenopausal osteoporosis.[7][8] It has been shown to increase BMD and significantly reduce the risk of vertebral fractures.[7][8]

Table 2: Effect of Raloxifene on Bone Mineral Density (BMD) and Fracture Risk

| Outcome | Treatment Duration | Dosage | % Change/Reduction vs. Placebo | Reference(s) |

| Lumbar Spine BMD | 1 year | 60 mg/day | +3.5% | [9] |

| Vertebral Fracture Risk | 3 years | 60 mg/day | 30-50% reduction | [8] |

Table 3: Effect of Raloxifene on Bone Turnover Markers

| Marker | Treatment Duration | % Change from Baseline | Reference(s) |

| C-terminal telopeptide of type I collagen (CTX) | 12 weeks | -39% | [10] |

| N-terminal propeptide of type I procollagen (B1174764) (PINP) | 12 weeks | -32% | [10] |

| Plasma CTx | 12 weeks | -31% | [11] |

| Urinary NTx | 12 weeks | -35% | [11] |

| Plasma Osteocalcin | 12 weeks | -25% | [11] |

| Bone-specific Alkaline Phosphatase | 24 months | -15% | [7] |

Bazedoxifene

Bazedoxifene, both as a monotherapy and in combination with conjugated estrogens, has demonstrated efficacy in preventing bone loss and reducing fracture risk in postmenopausal women.[12][13]

Table 4: Effect of Bazedoxifene on Bone Mineral Density (BMD) and Fracture Risk

| Outcome | Treatment Duration | Dosage | % Change/Reduction vs. Placebo | Reference(s) |

| New Vertebral Fracture Risk | 3 years | 20 mg/day | 42% reduction | [14][15] |

| Non-vertebral Fracture Risk (high-risk subgroup) | 3 years | 20 mg/day | 50% reduction | [14][15] |

| Lumbar Spine BMD | 3 years | N/A | Increased by 1.71 (Std. Mean Difference) | [16] |

| Lumbar Spine BMD | 7 years | N/A | Increased by 8.31 (Std. Mean Difference) | [16] |

| Lumbar Spine BMD (with Conjugated Estrogens 0.45mg) | 12 months | 20 mg/day | +2.3% | [13] |

| Total Hip BMD (with Conjugated Estrogens 0.45mg) | 12 months | 20 mg/day | +1.4% | [13] |

Lasofoxifene

Lasofoxifene has shown potent effects on increasing BMD and reducing the risk of both vertebral and non-vertebral fractures.[3][17][18][19]

Table 5: Effect of Lasofoxifene on Bone Mineral Density (BMD) and Fracture Risk

| Outcome | Treatment Duration | Dosage | % Change/Reduction vs. Placebo | Reference(s) |

| Vertebral Fracture Risk | 3 years | 0.5 mg/day | 42% reduction | [17][18] |

| Non-vertebral Fracture Risk | 3 years | 0.5 mg/day | 22% reduction | [17][18] |

| Vertebral Fracture Risk | 5 years | 0.5 mg/day | Hazard Ratio: 0.58 | [19] |

| Non-vertebral Fracture Risk | 5 years | 0.5 mg/day | Hazard Ratio: 0.76 | [19] |

Experimental Protocols

The assessment of a SERM's effect on bone density in a clinical trial setting relies on standardized and precise methodologies. The following outlines a typical experimental protocol for such a study.

Study Design and Participant Selection

-

Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.

-

Inclusion Criteria:

-

Postmenopausal women (typically defined as >2 years since last menses).

-

Age range (e.g., 55-85 years).

-

Low bone mineral density (e.g., T-score ≤ -2.5 at the lumbar spine or femoral neck).

-

-

Exclusion Criteria:

-

Metabolic bone diseases other than osteoporosis.

-

Use of medications known to affect bone metabolism within a specified timeframe.

-

History of certain cancers or thromboembolic events.

-

Conditions that would interfere with the ability to perform BMD measurements.

-

Intervention

-

Participants are randomly assigned to receive the investigational SERM at a specified dose and frequency, or a matching placebo.

-

All participants typically receive daily calcium and vitamin D supplementation to ensure adequate intake.

Bone Mineral Density (BMD) Measurement

Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD.

-

Instrumentation: A certified DXA scanner (e.g., Hologic, GE Lunar) is used. Cross-calibration of instruments is essential in multicenter trials.

-

Quality Control: Daily phantom scans are performed to ensure machine stability and accuracy.

-

Scan Acquisition:

-

Lumbar Spine: A posteroanterior (PA) scan of L1-L4 is acquired with the patient supine and legs flexed to reduce lumbar lordosis.

-

Proximal Femur: The hip is scanned with the femur internally rotated to achieve a consistent view of the femoral neck.

-

Forearm: The non-dominant forearm is typically scanned.

-

-

Analysis:

-

Regions of interest (ROIs) are consistently defined for the lumbar spine (L1-L4), total hip, and femoral neck.

-

BMD is calculated as bone mineral content (g) per unit area (cm²).

-

T-scores and Z-scores are generated based on standardized reference populations.

-

-

Scheduling: BMD measurements are performed at baseline and at regular intervals (e.g., 6, 12, 24, and 36 months) throughout the study.

Assessment of Bone Turnover Markers

-

Sample Collection: Fasting serum and second-void urine samples are collected at baseline and specified follow-up visits.

-

Markers of Bone Resorption:

-

Serum C-terminal telopeptide of type I collagen (CTX)

-

Urine N-terminal telopeptide of type I collagen (NTX)

-

-

Markers of Bone Formation:

-

Serum N-terminal propeptide of type I procollagen (PINP)

-

Serum bone-specific alkaline phosphatase (BSAP)

-

Serum osteocalcin

-

-

Analysis: Immunoassays (e.g., ELISA) are used to quantify the levels of these markers.

Fracture Assessment

-

Vertebral Fractures: Lateral thoracic and lumbar spine radiographs are obtained at baseline and at the end of the study. Morphometric analysis is used to identify new or worsening vertebral fractures.

-

Non-vertebral Fractures: All potential non-vertebral fractures are documented and adjudicated by a blinded, independent committee using radiological evidence.

Signaling Pathways and Molecular Mechanisms

The tissue-selective effects of SERMs are mediated through their interaction with estrogen receptors α (ERα) and β (ERβ), which are expressed in bone cells, including osteoblasts, osteoclasts, and osteocytes.[17] The specific conformational change induced in the ER upon SERM binding dictates the recruitment of co-activator and co-repressor proteins, leading to agonist or antagonist effects.[1]

General SERM Signaling in Bone

In bone, SERMs generally act as ER agonists. The SERM-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes that promote bone health.

Regulation of Osteoclast Activity

A key mechanism by which SERMs preserve bone mass is through the suppression of osteoclast-mediated bone resorption. This is primarily achieved by modulating the RANKL/RANK/OPG signaling pathway.

-

Osteoblasts/Stromal Cells: The SERM-ERα complex in osteoblasts increases the expression of osteoprotegerin (OPG). OPG is a decoy receptor for RANKL.

-

Osteoclast Precursors: By binding to RANKL, OPG prevents RANKL from binding to its receptor, RANK, on the surface of osteoclast precursors.[14]

-

Outcome: The inhibition of RANKL-RANK signaling suppresses the differentiation, activation, and survival of osteoclasts, thereby reducing bone resorption.[11]

Effects on Osteoblast Activity

While the primary effect of SERMs is anti-resorptive, some evidence suggests they may also have a modest positive effect on osteoblast function. Raloxifene, for instance, has been shown to increase the expression of osteoblast-specific transcription factors like Cbfa1/Runx2 and type I procollagen.

Experimental Workflow for a SERM Clinical Trial

The logical flow of a clinical trial investigating the effect of a SERM on bone density involves several key stages, from patient recruitment to final data analysis.

Conclusion

Selective Estrogen Receptor Modulators are a cornerstone in the management of postmenopausal osteoporosis. Their unique ability to act as estrogen agonists in bone provides a targeted approach to preserving skeletal integrity, leading to significant increases in bone mineral density and reductions in fracture risk. The data presented from extensive clinical trials on tamoxifen, raloxifene, bazedoxifene, and lasofoxifene underscore their therapeutic value. A thorough understanding of their molecular mechanisms of action, centered on the modulation of the RANKL/OPG signaling pathway, and the rigorous experimental protocols used to evaluate their efficacy, are essential for the continued development and optimal clinical application of this important class of drugs.

References

- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. clsa-elcv.ca [clsa-elcv.ca]

- 5. iscd.org [iscd.org]

- 6. SERMs have substance-specific effects on bone, and these effects are mediated via ERαAF-1 in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RANK Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 12. A Beginner's Guide to X-ray Absorptiometry [scintica.com]

- 13. researchgate.net [researchgate.net]

- 14. ecrinnutrition.org [ecrinnutrition.org]

- 15. The Molecular Mechanisms Underlying the Pharmacological Actions of Estrogens, SERMs and Oxysterols: Implications for the Treatment and Prevention of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]

- 17. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. ajronline.org [ajronline.org]

Droloxifene: A Technical Deep Dive into its Potential as an Osteoporosis Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droloxifene, a selective estrogen receptor modulator (SERM), has demonstrated significant potential as a therapeutic agent for osteoporosis in extensive preclinical studies. As a structural analogue of tamoxifen (B1202), this compound exhibits a favorable tissue-selective profile, acting as an estrogen agonist in bone tissue while demonstrating antagonistic effects in breast and uterine tissues. This dual activity positions it as a promising candidate for preventing bone loss associated with estrogen deficiency without the adverse effects linked to conventional estrogen replacement therapy. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols, and a discussion of the signaling pathways implicated in its effects on bone remodeling. Although its clinical development was ultimately discontinued (B1498344), a thorough understanding of its biological activity remains valuable for the ongoing development of next-generation SERMs for osteoporosis.

Mechanism of Action in Bone

This compound's primary mechanism in bone tissue involves the modulation of both osteoclast and osteoblast activity, ultimately leading to a reduction in bone resorption and the preservation of bone mass.

1.1. Effects on Osteoclasts:

Preclinical evidence strongly suggests that this compound's anti-resorptive effects are mediated through the induction of apoptosis in bone-resorbing osteoclasts. In vitro studies using rat bone marrow cultures have shown that both this compound and estrogen induce the expression of the tumor suppressor protein p53, triggering programmed cell death in osteoclasts and thereby reducing their number[1]. This targeted reduction in the osteoclast population is a key factor in mitigating the excessive bone resorption characteristic of postmenopausal osteoporosis.

1.2. Potential Effects on Osteoblasts:

While direct evidence for this compound's influence on osteoblast-specific signaling pathways is limited, its overall effect on bone turnover suggests a potential role in modulating osteoblast function. The observed prevention of bone loss in preclinical models points towards a favorable balance between bone formation and resorption. Further research would be necessary to fully elucidate the direct molecular interactions of this compound with osteoblasts and key osteogenic pathways.

Preclinical Efficacy: Quantitative Data Summary

Numerous studies utilizing the ovariectomized (OVX) rat model, a well-established preclinical model for postmenopausal osteoporosis, have demonstrated this compound's efficacy in preventing bone loss. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of this compound's effects with other relevant compounds.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

| Treatment Group | Dose | Duration | Femoral BMD Change vs. OVX Control | Lumbar Vertebral BMD Change vs. OVX Control | Reference |

| This compound | 1.0 mg/kg/day | 4 weeks | Prevented decrease | Prevented decrease | [2] |

| This compound | 5, 10, or 20 mg/kg/day | 4 weeks | Prevented decrease in distal femoral metaphyses | Not Reported | [3] |

| This compound | 2.5, 5, or 10 mg/kg/day | 8 weeks | Not Reported | Prevented decrease in lumbar vertebral cancellous bone | [4] |

| 17α-ethynyl estradiol (B170435) (EE) | 30 µg/kg/day | 4 weeks | Prevented decrease | Prevented decrease | [2] |

| Tamoxifen (TAM) | 0.1 and 1.0 mg/kg/day | 4 weeks | Prevented decrease | Prevented decrease | [2] |

Table 2: Effect of this compound on Bone Histomorphometry in Ovariectomized (OVX) Rats

| Treatment Group | Dose | Duration | Trabecular Bone Volume (% change vs. OVX) | Osteoclast Number/Perimeter (% change vs. OVX) | Bone Formation Rate (% change vs. OVX) | Reference |

| This compound | 5, 10, or 20 mg/kg/day | 4 weeks | Increased | Decreased | Decreased | [3] |

| This compound | 2.5, 5, or 10 mg/kg/day | 8 weeks | Prevented decrease (-18% in OVX) | Decreased (-41% in OVX) | Decreased (+60% in OVX) | [4] |

| 17β-estradiol (E2) | 30 µg/kg/day | 8 weeks | Prevented decrease | Decreased | Decreased | [4] |

Table 3: Comparative Effects of this compound on Uterine Weight and Serum Cholesterol in Ovariectomized (OVX) Rats

| Treatment Group | Dose | Duration | Uterine Weight Change vs. OVX Control | Total Serum Cholesterol Change vs. OVX Control | Reference |

| This compound | 1.0 mg/kg/day | 4 weeks | No significant effect | -32% to -56% | [2] |

| This compound | 5, 10, or 20 mg/kg/day | 4 weeks | Slight, but significant increase (significantly lower than E2) | -33% to -46% | [3] |

| 17α-ethynyl estradiol (EE) | 30 µg/kg/day | 4 weeks | Maintained at sham levels | -32% to -56% | [2] |

| Tamoxifen (TAM) | 0.1 and 1.0 mg/kg/day | 4 weeks | Significantly higher than OVX | -32% to -56% | [2] |

Key Signaling Pathways

The molecular signaling pathways through which this compound exerts its effects on bone cells are complex and not yet fully elucidated. However, preclinical data point to the involvement of several key pathways.

3.1. p53-Mediated Apoptosis in Osteoclasts:

As previously mentioned, a central mechanism of this compound's action is the induction of p53 expression in osteoclasts, leading to apoptosis[1]. This pathway represents a direct mechanism for reducing bone resorption.

3.2. Transforming Growth Factor-β (TGF-β) Signaling:

This compound has been shown to be a more potent inducer of TGF-β secretion than tamoxifen in vitro[5]. TGF-β plays a multifaceted role in bone remodeling, including the recruitment of osteoblast precursors and the regulation of both osteoblast and osteoclast activity. By modulating TGF-β signaling, this compound may influence the coupling of bone resorption and formation.

3.3. Potential Involvement of RANKL/OPG and Wnt/β-catenin Pathways:

While direct evidence for this compound is lacking, other SERMs like raloxifene (B1678788) have been shown to modulate the critical RANKL/OPG signaling pathway, which governs osteoclast differentiation and activation[6][7]. It is plausible that this compound shares a similar mechanism of action. The Wnt/β-catenin pathway is a key regulator of osteoblast differentiation and bone formation. The interaction of SERMs with this pathway is an active area of research, and its relevance to this compound's effects warrants further investigation.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies cited in this guide.

4.1. Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis:

-

Animal Model: Female Sprague-Dawley rats, typically 5-19 months of age, are used.

-

Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, simulating menopause. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.

-

Treatment: this compound, comparator compounds (e.g., estradiol, tamoxifen), or a vehicle control are administered orally (gavage) or via subcutaneous injection for a specified duration (typically 4-8 weeks).

-

Endpoints:

-

Bone Mineral Density (BMD): Measured ex vivo using dual-energy X-ray absorptiometry (DXA) on excised femurs and lumbar vertebrae.

-

Bone Histomorphometry: Undecalcified bone sections from the tibia or vertebrae are prepared. Static parameters (e.g., trabecular bone volume, trabecular number, trabecular separation) and dynamic parameters (e.g., mineral apposition rate, bone formation rate) are measured using microscopy and specialized software. Double fluorescent labeling (e.g., with calcein (B42510) and tetracycline) is used to assess dynamic parameters.

-

Biochemical Markers of Bone Turnover: Serum or urine levels of markers such as osteocalcin (B1147995) (formation) and deoxypyridinoline (B1589748) (resorption) are quantified using immunoassays.

-

Uterine Weight: The wet weight of the uterus is measured at the end of the study to assess estrogenic effects on this tissue.

-

4.2. In Vitro Osteoclastogenesis Assay:

-

Cell Source: Bone marrow cells are isolated from the femurs and tibias of rats or mice.

-

Culture Conditions: Cells are cultured in appropriate media supplemented with macrophage colony-stimulating factor (M-CSF) to promote the proliferation of osteoclast precursors.

-

Induction of Differentiation: Receptor activator of nuclear factor-κB ligand (RANKL) is added to the culture to induce the differentiation of precursors into mature, multinucleated osteoclasts.

-

Treatment: this compound or other test compounds are added to the culture medium at various concentrations.

-

Assessment of Osteoclastogenesis:

-

TRAP Staining: Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. The number of TRAP-positive multinucleated cells is counted.

-

Gene Expression Analysis: The expression of osteoclast-specific genes (e.g., TRAP, cathepsin K) can be quantified using real-time PCR.

-

Apoptosis Assays: The induction of apoptosis can be assessed using techniques such as TUNEL staining or caspase activity assays.

-

Clinical Development and Discontinuation

This compound entered phase II and phase III clinical trials for the treatment of breast cancer and osteoporosis[8]. While it showed some activity, it was found to be significantly less effective than tamoxifen in the treatment of advanced breast cancer in two phase III trials[8]. Consequently, the clinical development of this compound for all indications, including osteoporosis, was discontinued around the year 2000[8]. Specific quantitative data from the osteoporosis clinical trials, particularly regarding changes in bone mineral density in postmenopausal women, are not widely available in the public domain.

Conclusion and Future Perspectives

This compound demonstrated a compelling preclinical profile as a potential therapeutic agent for osteoporosis. Its ability to prevent bone loss in estrogen-deficient animal models, coupled with a favorable safety profile regarding uterine effects, highlighted its promise as a tissue-selective estrogen agonist. The primary mechanism of action appears to be the induction of osteoclast apoptosis via a p53-dependent pathway, with potential contributions from the modulation of TGF-β signaling.

Despite its discontinuation from clinical development, the study of this compound has provided valuable insights into the structure-activity relationships of SERMs and their effects on bone metabolism. The knowledge gained from its preclinical evaluation continues to inform the development of new and improved SERMs with enhanced efficacy and safety profiles for the management of postmenopausal osteoporosis. Future research in this area may focus on designing SERMs that not only inhibit bone resorption but also actively promote bone formation through targeted modulation of pathways such as Wnt/β-catenin, offering a more comprehensive approach to restoring skeletal health.

References

- 1. Common mechanism for the estrogen agonist and antagonist activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new estrogen antagonist/agonist, prevents bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on prevention of cancellous bone loss and bone turnover in the axial skeleton of aged, ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Antioxidant Properties of Droloxifene in Cellular Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene (B188826) group, is structurally related to tamoxifen (B1202). While primarily investigated for its antiestrogenic effects in breast cancer, preclinical studies have also revealed its potential as an antioxidant. This technical guide provides an in-depth overview of the existing research on the antioxidant properties of this compound in cellular and subcellular models, summarizing the quantitative data, outlining experimental methodologies, and visualizing the proposed mechanisms of action. Although this compound's clinical development was discontinued, understanding its antioxidant profile remains valuable for the broader study of SERMs and their pleiotropic effects.

Quantitative Data on Antioxidant Activity

The primary antioxidant effect of this compound identified in the literature is the inhibition of lipid peroxidation. Quantitative comparisons have been made with tamoxifen and 17 beta-estradiol, although specific IC50 values for this compound in standard antioxidant assays are not well-documented in the available research.

| Assay | Model System | This compound Activity | Comparator Activity | Reference |

| Inhibition of Fe(III)-ascorbate dependent lipid peroxidation | Rat liver microsomes | Effective inhibitor | Better than tamoxifen, less effective than 17 beta-estradiol | [1] |

| Inhibition of Fe(III)-ADP/NADPH induced lipid peroxidation | Rat liver microsomes | Effective inhibitor | Better than tamoxifen, less effective than 17 beta-estradiol | [1] |

| Inhibition of Fe(III)-ascorbate induced lipid peroxidation | Ox-brain phospholipid liposomes | Effective inhibitor | Similar to tamoxifen and cholesterol, less effective than 17 beta-estradiol | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the antioxidant activity of this compound can be adapted from established methodologies used for other SERMs and antioxidants. The following are generalized protocols for the key experiments cited in the literature on this compound.

Inhibition of Lipid Peroxidation in Rat Liver Microsomes

This assay assesses the ability of a compound to prevent the oxidative degradation of lipids in a biologically relevant membrane system.

1. Preparation of Microsomes:

-

Euthanize male Wistar rats and perfuse the liver with ice-cold saline.

-

Homogenize the liver in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet and resuspend in a suitable buffer.

2. Induction of Lipid Peroxidation:

-

Prepare a reaction mixture containing the microsomal suspension, a buffer, and the test compound (this compound) at various concentrations.

-

Initiate lipid peroxidation by adding an inducing agent, such as Fe(III)-ascorbate or Fe(III)-ADP/NADPH.[1]

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

3. Measurement of Lipid Peroxidation:

-

Stop the reaction by adding a solution like trichloroacetic acid (TCA).

-

Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS). This is typically done by reacting the sample with thiobarbituric acid (TBA) at high temperature to form a colored product, which is then measured spectrophotometrically (at ~532 nm).

Measurement of Reactive Oxygen Species (ROS) in Cellular Models (General Protocol)

While specific studies on this compound's effect on intracellular ROS are not detailed in the search results, a general protocol using a probe like 2',7'-dichlorofluorescin diacetate (DCFDA) in a relevant cell line like MCF-7 can be employed.

1. Cell Culture and Seeding:

-

Culture MCF-7 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.[2]

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Treatment with this compound:

-

Treat the cells with various concentrations of this compound for a predetermined period.

3. Induction of Oxidative Stress (Optional):

-

To assess the protective effect of this compound, induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) for a short duration.[3]

4. ROS Measurement with DCFDA:

-

Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFDA (e.g., 10 µM) in PBS and incubate in the dark at 37°C for 30-45 minutes.[3]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Signaling Pathways and Mechanisms of Action

The direct signaling pathways involved in the antioxidant action of this compound have not been extensively elucidated. However, based on its properties as a SERM and the known mechanisms of related compounds, a few potential pathways can be proposed.

Membrane Stabilization

The primary proposed mechanism for this compound's antioxidant effect is its ability to stabilize cellular membranes.[1][4] By incorporating into the lipid bilayer, it may decrease membrane fluidity, making it more resistant to oxidative damage initiated by free radicals.[1][4]

Caption: Proposed mechanism of this compound's antioxidant action via membrane stabilization.

Potential Involvement of the Nrf2 Pathway (Hypothetical)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.[5] Estrogen receptor signaling has been shown to suppress the Nrf2 pathway.[6] As an antiestrogen, this compound could potentially counteract this suppression, leading to an enhanced antioxidant response. This remains a hypothetical pathway for this compound and requires experimental validation.

Caption: Hypothetical Nrf2 pathway activation by this compound.

Conclusion

This compound exhibits antioxidant properties, primarily through the inhibition of lipid peroxidation, which is likely mediated by membrane stabilization.[1][4] It has been shown to be more potent than tamoxifen in this regard.[1] However, a comprehensive understanding of its antioxidant capabilities in cellular models is limited by the lack of detailed quantitative data and mechanistic studies. The potential for this compound to modulate specific antioxidant signaling pathways, such as the Nrf2 pathway, presents an area for future investigation, which could provide valuable insights into the multifaceted actions of SERMs. The experimental protocols and conceptual frameworks presented here offer a foundation for researchers to further explore the antioxidant potential of this compound and related compounds.

References

- 1. This compound (3-hydroxytamoxifen) has membrane antioxidant ability: potential relevance to its mechanism of therapeutic action in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidants-Antioxidants Profile in the Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of estrogen signaling activates the NRF2 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Droloxifene's Binding Affinity for Estrogen Receptor Alpha: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of droloxifene's binding affinity for the estrogen receptor alpha (ERα), a key interaction in its mechanism as a selective estrogen receptor modulator (SERM). This document consolidates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound, a tamoxifen (B1202) analog, exhibits a high binding affinity for the estrogen receptor alpha. Multiple studies have characterized this interaction, demonstrating its potent ability to compete with estradiol (B170435) for receptor binding. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Comparison/Context | Source |

| IC50 | ~1 x 10⁻⁸ M | For displacement of 17β-estradiol from ERα. | [1] |

| Relative Binding Affinity (RBA) to Estradiol | 0.2% - 15.2% | This range reflects findings from different studies and assay conditions. | [2] |

| Affinity vs. Tamoxifen | 10- to 60-fold higher | This compound demonstrates a significantly greater affinity for ERα compared to tamoxifen. | [2] |

| Isomer Specificity | E-isomer has ~10-fold higher affinity | The E-isomer of this compound is the more active form in binding to the cytosolic estrogen receptor. |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for ERα is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the receptor.

Materials and Reagents

-

Estrogen Receptor Source: Cytosolic fraction from rat uterine tissue or recombinant human ERα.

-

Radioligand: [³H]-17β-estradiol.

-

Unlabeled Ligand: this compound, 17β-estradiol (for standard curve), and other test compounds.

-

Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol (B142953) (DTT).

-

Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail.

Procedure

-

Receptor Preparation:

-

For uterine cytosol, uteri from ovariectomized rats are homogenized in cold assay buffer.

-

The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol containing ERα) is collected.

-

Protein concentration of the cytosol is determined using a standard protein assay.

-

-

Competitive Binding Incubation:

-

A constant concentration of [³H]-estradiol is incubated with a fixed amount of the receptor preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the ERα.

-

Control tubes include total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).

-

The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by adding a separation medium such as hydroxylapatite slurry or dextran-coated charcoal.

-

This mixture is incubated for a short period and then centrifuged to pellet the receptor-bound radioligand complex.

-

The supernatant containing the free radioligand is discarded.

-

-

Quantification:

-

The pellet containing the bound radioligand is washed with assay buffer to remove any remaining free radioligand.

-

Scintillation cocktail is added to the washed pellet, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway of this compound at ERα

The following diagram illustrates the antagonistic effect of this compound on the estrogen receptor alpha signaling pathway in breast cancer cells.

References

Droloxifene: A Technical Guide to Preclinical Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anti-tumor activity of droloxifene, a selective estrogen receptor modulator (SERM). The document synthesizes available data on its efficacy in vitro and in vivo, details the experimental methodologies employed in key studies, and visualizes the underlying signaling pathways and experimental workflows.

In Vitro Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cell lines, consistently showing higher potency than tamoxifen (B1202).

Comparative Efficacy in Breast Cancer Cell Lines

The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound in comparison to tamoxifen in various ER+ human breast cancer cell lines.

| Cell Line | Drug | IC50 (µM) | Fold Difference (vs. Tamoxifen) | Reference |

| MCF-7 | This compound | Data not available | ~3-fold more potent | [1] |

| Tamoxifen | Data not available | - | [1] | |

| ZR-75-1 | This compound | Data not available | More effective than Tamoxifen | [2] |

| Tamoxifen | Data not available | - | [2] | |

| T-47D | This compound | Data not available | More effective than Tamoxifen | [2] |

| Tamoxifen | Data not available | - | [2] |

Note: While multiple sources state this compound is more potent than tamoxifen, specific IC50 values from comparative preclinical studies are not consistently available in the public domain.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the anti-proliferative effects of this compound on breast cancer cell lines.

1. Cell Culture:

-

ER-positive human breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are harvested from culture flasks using trypsin-EDTA.

-

A cell suspension is prepared, and cells are counted using a hemocytometer.

-

Cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well and allowed to adhere for 24 hours.

3. Drug Treatment:

-

This compound and a comparator (e.g., tamoxifen) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Serial dilutions of the drugs are prepared in culture medium to achieve the desired final concentrations.

-

The culture medium from the 96-well plates is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the highest drug concentration wells.

4. Incubation:

-

The plates are incubated for a specified period, typically 96 hours, to allow for the drugs to exert their effects.

5. MTT Assay:

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

6. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Anti-Tumor Activity

This compound has demonstrated superior anti-tumor efficacy compared to tamoxifen in preclinical animal models of ER+ breast cancer.

Efficacy in Xenograft Models

The following table summarizes the available data on the in vivo anti-tumor activity of this compound in nude mice bearing human breast cancer xenografts.

| Tumor Model | Animal Model | Treatment | Outcome | Reference |

| MCF-7 Xenograft | Nude Mice | This compound | More effective than tamoxifen | [2] |

| Br-10 Xenograft | Nude Mice | This compound | More effective than tamoxifen | [2] |

| ZR-75-1 Xenograft | Ovariectomized Nude Mice | This compound (50 µ g/day , oral) | Decreased tumor progression rate | [3] |

| Tamoxifen (50 µ g/day , oral) | Decreased tumor progression rate | [3] |

Note: Specific percentages of tumor growth inhibition from direct comparative preclinical studies are not consistently available in the public domain.

Experimental Protocol: Human Breast Cancer Xenograft Model

This protocol describes a general procedure for establishing and evaluating the anti-tumor activity of this compound in a nude mouse xenograft model.

1. Animal Model:

-

Female athymic nude mice (BALB/c background), typically 6-8 weeks old, are used.

-

Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

2. Tumor Cell Implantation:

-

ER-positive human breast cancer cells (e.g., MCF-7) are harvested from culture.

-

A suspension of approximately 1 x 10⁷ cells in a suitable medium (e.g., Matrigel) is prepared.

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

For ER+ tumors like MCF-7, sustained release estrogen pellets may be implanted subcutaneously to support initial tumor growth.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.

-

Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.

4. Drug Administration:

-

This compound is prepared in a suitable vehicle for administration (e.g., oral gavage).

-

The drug is administered at various doses according to the study design (e.g., daily for a specified number of weeks).

-

The control group receives the vehicle only.

5. Efficacy Evaluation:

-

Tumor volumes are measured at regular intervals throughout the treatment period.

-

The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-tumor effects primarily through the modulation of estrogen receptor signaling and its downstream pathways.

Estrogen Receptor Antagonism and Downstream Effects

This compound has a 10-60-fold higher binding affinity for the estrogen receptor (ER) compared to tamoxifen.[4] Upon binding to the ER in the cytoplasm of breast cancer cells, the this compound-ER complex translocates to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, but instead of promoting transcription of estrogen-responsive genes, it blocks their transcription. This leads to a G1 phase cell cycle arrest.[4]

Modulation of TGF-β Signaling

This compound has been shown to effectively induce the expression of Transforming Growth Factor-beta (TGF-β), a potent negative growth factor.[4] The induction of TGF-β secretion by this compound is approximately two to three times higher than that of tamoxifen at identical concentrations.[5] TGF-β signaling can lead to cell cycle arrest and apoptosis, further contributing to the anti-tumor effects of this compound.

Inhibition of c-myc Expression

Estrogen is known to stimulate the expression of the proto-oncogene c-myc, which is a key driver of cell proliferation. This compound effectively prevents this estrogen-stimulated expression of c-myc.[4][6] By inhibiting c-myc, this compound further contributes to the suppression of breast cancer cell growth.

Conclusion

The preclinical data strongly support the anti-tumor activity of this compound in ER-positive breast cancer models. Its higher affinity for the estrogen receptor and greater potency in inhibiting cell proliferation and tumor growth compared to tamoxifen, coupled with its distinct mechanistic actions of inducing TGF-β and inhibiting c-myc expression, underscore its potential as a therapeutic agent. Further research to elucidate the finer details of its signaling interactions and to obtain more comprehensive comparative quantitative data would be beneficial for its clinical development.

References

- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the effects of EM-652 (SCH57068), tamoxifen, toremifene, this compound, idoxifene, GW-5638 and raloxifene on the growth of human ZR-75-1 breast tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of growth-factor-activated proliferation by anti-estrogens and effects on early gene expression of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Droloxifene on Uterine Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of droloxifene on uterine tissue. This compound, a selective estrogen receptor modulator (SERM), has been investigated for its tissue-specific estrogenic and antiestrogenic activities. Understanding its impact on the uterus is critical for evaluating its therapeutic potential and safety profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Quantitative Effects of this compound on Uterine Tissue

This compound exhibits a dose-dependent and tissue-specific effect on the uterus, generally characterized by weak estrogenic (agonistic) activity, particularly in comparison to estradiol (B170435), and notable antiestrogenic (antagonistic) properties. The primary animal model utilized for these studies is the ovariectomized (OVX) rat, which simulates a postmenopausal hypoestrogenic state.

Uterine Weight and Histology

Studies in ovariectomized Sprague-Dawley rats have demonstrated that this compound has a minimal uterotrophic effect compared to potent estrogens. At doses effective for bone protection, this compound shows significantly less impact on uterine weight and endometrial proliferation than estradiol or even tamoxifen (B1202).[1][2]

Table 1: Effect of this compound on Uterine Weight in Ovariectomized Rats

| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in Uterine Wet Weight | Reference |

| Vehicle Control (OVX) | - | 4 weeks | Baseline (atrophy) | [1] |

| This compound | 0.1 | 4 weeks | No significant change vs. OVX | [1] |

| This compound | 1.0 | 4 weeks | Slight but significant increase vs. OVX | [1] |

| This compound | 5.0, 10.0, 20.0 | 4 weeks | Slight but significant increase vs. OVX | [3] |

| Tamoxifen | 0.1, 1.0 | 4 weeks | Significant increase vs. OVX | [1] |

| Ethynyl Estradiol | 0.003, 0.03 | 4 weeks | Significant increase vs. OVX | [1] |

Table 2: Histomorphometric Analysis of Uterine Tissue in Ovariectomized Rats Treated with this compound

| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Uterine Cross-Sectional Area | Luminal Epithelial Thickness | Stromal Thickness | Reference |

| Vehicle Control (OVX) | - | 4 weeks | Baseline (atrophy) | Baseline (atrophy) | Baseline (atrophy) | [1] |

| This compound | 1.0 | 4 weeks | Slightly increased vs. OVX | No significant effect vs. OVX | No significant effect vs. OVX | [1] |

| Tamoxifen | 1.0 | 4 weeks | Significantly increased vs. OVX | Significantly increased vs. OVX | Significantly increased vs. OVX | [1] |

| Ethynyl Estradiol | 0.03 | 4 weeks | Restored to sham levels | Restored to sham levels | Restored to sham levels | [1] |

Uterine Cell Proliferation

The proliferative effect of this compound on uterine tissue is modest. While direct in vivo quantitative data on Ki-67 expression in the uterus following this compound treatment is limited in the reviewed literature, studies on other SERMs like raloxifene (B1678788) show a reduction in Ki-67 expression in mammary tissue, indicating an antiproliferative effect.[4] In endometrial adenocarcinoma cell lines, tamoxifen, but not raloxifene, was shown to increase Ki-67 expression.[5] This suggests that this compound, with its lower estrogenic profile compared to tamoxifen, would likely have a minimal to no inductive effect on uterine cell proliferation markers like Ki-67 in vivo.

Experimental Protocols

The following protocols are representative of the methodologies employed in the cited in vivo studies investigating the effects of this compound on uterine tissue.

Animal Model and Drug Administration

-

Animal Model: Adult female Sprague-Dawley rats are typically used.[1][3] Ovariectomy is performed to induce an estrogen-deficient state, modeling postmenopause. Animals are allowed a recovery period before the commencement of treatment.

-

This compound Preparation and Administration: this compound is administered orally (p.o.) via gavage. A common vehicle for administration is propylene (B89431) glycol.[4] The drug is typically suspended or dissolved in the vehicle to achieve the desired concentration for daily dosing.

-

Dosing Regimen: Doses ranging from 0.1 to 20 mg/kg/day are administered for a period of 4 to 8 weeks to assess both short-term and longer-term effects on uterine tissue.[1][3]

Uterine Tissue Collection and Processing

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and the uteri are excised and weighed (wet weight).

-

Tissue Fixation: For histological analysis, the uterine horns are fixed in 10% neutral buffered formalin for 24 hours.[6]

-

Tissue Processing and Embedding:

-

Following fixation, tissues are dehydrated through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).[7]

-

Tissues are then cleared in xylene or a xylene substitute.[7]

-

Finally, tissues are infiltrated with and embedded in paraffin (B1166041) wax to form blocks for sectioning.[7]

-

Histological Staining and Analysis

-

Hematoxylin (B73222) and Eosin (H&E) Staining:

-

Paraffin-embedded uterine tissue is sectioned at 4-5 µm thickness and mounted on glass slides.

-

Sections are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.[8]

-

Nuclei are stained with hematoxylin (e.g., Mayer's or Harris's).[8][9]

-

Differentiation is performed with a weak acid solution to remove excess stain.[9]

-

"Bluing" of the nuclei is achieved using a weak alkaline solution.[8]

-

The cytoplasm and extracellular matrix are counterstained with eosin.[8][9]

-

Sections are dehydrated through an ascending series of ethanol concentrations and cleared in xylene.[8]

-

Coverslips are mounted using a permanent mounting medium.[8]

-

-

Immunohistochemistry for Ki-67:

-

Deparaffinize and rehydrate tissue sections as described for H&E staining.[10]

-

Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or a commercial decloaking solution, often involving heat treatment.[10]

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.[10]

-

Block non-specific binding sites with a blocking serum (e.g., goat serum).[10]

-

Incubate with a primary antibody against Ki-67 overnight at 4°C.[10]

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate, or use a polymer-based detection system.[10]

-

Visualize the antigen-antibody complex with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate, clear, and mount the slides.

-

Signaling Pathways and Molecular Mechanisms

This compound's effects on uterine tissue are mediated through its interaction with estrogen receptors (ERα and ERβ). Its tissue-specific agonist/antagonist profile is determined by the conformation it induces in the ER, which in turn influences the recruitment of co-activators and co-repressors to the receptor complex, leading to differential gene expression.[1]

Estrogen Receptor Signaling Pathway

The binding of this compound to the estrogen receptor can initiate a cascade of molecular events that influence gene transcription. In uterine tissue, this compound's weak agonistic activity suggests a partial activation of estrogen-responsive genes.

This compound's interaction with the estrogen receptor and downstream signaling.

Regulation of Estrogen-Responsive Genes